molecular formula C13H10N4O2 B237431 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid CAS No. 129238-72-8

3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid

Cat. No. B237431
CAS RN: 129238-72-8
M. Wt: 506.6 g/mol
InChI Key: WVTMNZAPPOMZST-JZCVQVRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid, also known as 11-Deoxycortisol, is a steroid hormone that is produced by the adrenal gland. It is an important biomarker for diagnosing adrenal gland disorders such as Addison's disease and Cushing's syndrome. In addition, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is complex and not fully understood. It is known to bind to the glucocorticoid receptor, which is a transcription factor that regulates the expression of genes involved in a wide range of physiological processes. Through this binding, 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is able to modulate the expression of genes involved in immune regulation, metabolism, and stress response.
Biochemical and Physiological Effects:
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the immune response by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to regulate glucose metabolism by increasing the production of glucose in the liver and decreasing glucose uptake in peripheral tissues. Finally, it has been shown to have anti-inflammatory effects by suppressing the production of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol in lab experiments is its specificity as a biomarker for adrenal gland disorders. It is also relatively easy to measure using standard laboratory techniques. However, one of the limitations of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is its potential for cross-reactivity with other steroid hormones, which can lead to inaccurate results.

Future Directions

There are several directions for future research on 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol. One area of interest is its potential role in regulating the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a therapeutic target for metabolic disorders such as diabetes and obesity. Finally, further research is needed to better understand the mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol and its potential interactions with other steroid hormones.

Synthesis Methods

The synthesis of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol can be achieved through several methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biological synthesis involves the use of enzymes or microorganisms to produce the compound. One of the most commonly used methods for synthesizing 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is through the conversion of progesterone using a series of chemical reactions.

Scientific Research Applications

3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been extensively studied for its potential applications in scientific research. It has been used as a biomarker for diagnosing adrenal gland disorders, as well as for monitoring the effectiveness of treatments for these disorders. In addition, it has been studied for its potential role in the regulation of the immune system, as well as its potential anti-inflammatory effects.

properties

CAS RN

129238-72-8

Product Name

3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid

Molecular Formula

C13H10N4O2

Molecular Weight

506.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15?,16-,17?,18-,19?,20+,21+,22-,23+,25-,26+,27-/m1/s1

InChI Key

WVTMNZAPPOMZST-JZCVQVRRSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

synonyms

11-HPG
11-hydroxyprogesterone 11-glucuronide

Origin of Product

United States

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